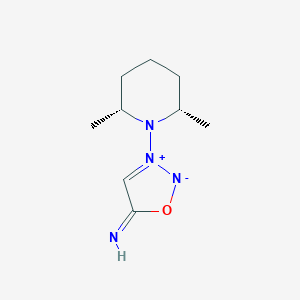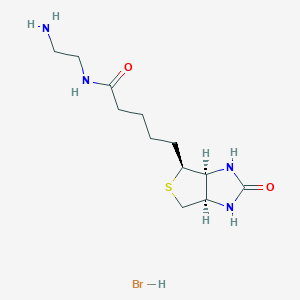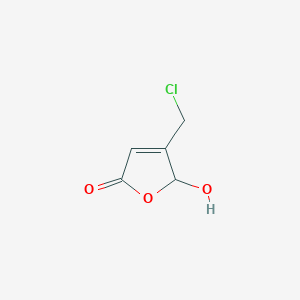
Pinaflavol
説明
科学的研究の応用
Inflammation and Bone Resorption
Theaflavins, polyphenols found in black tea, have demonstrated potential in reducing inflammation and bone resorption. A study by Wu et al. (2018) showed that topical application of theaflavins significantly inhibited alveolar bone loss and reduced inflammatory cell infiltration in periodontitis in rats, suggesting their therapeutic potential in treating periodontal disease (Wu et al., 2018).
Antioxidant and Anticancer Properties
Theaflavins have been identified as having superior antioxidant and anticancer properties. Rajan et al. (2015) emphasized the importance of these compounds in phytonanotechnology, with potential applications in treating various diseases including cancer (Rajan et al., 2015).
Diabetes and Glucose Metabolism
Gothandam et al. (2019) investigated the effects of theaflavins on carbohydrate metabolism in diabetic rats, finding that they ameliorated biochemical alterations associated with diabetes through their antioxidant activity (Gothandam et al., 2019).
Airway Mucous Hypersecretion
In a study on rats, Wu et al. (2012) found that theaflavins inhibited airway mucous hypersecretion induced by cigarette smoke, suggesting their potential use in treating chronic airway inflammation (Wu et al., 2012).
Nutrigenomics
Evans et al. (2006) explored the impact of theaflavins on gene expression related to inflammation, indicating their role in the prevention of diseases associated with inflammation, such as arthritis and cancer (Evans et al., 2006).
Bovine Lactoferrin Interaction
Wang et al. (2020) studied the effects of theaflavins on bovine lactoferrin, observing changes in its structure and functionality, which could have implications for nutritional science (Wang et al., 2020).
Metabolic Toxin Detoxification
Zhang et al. (2020) demonstrated that theaflavins could detoxify metabolic toxins like ammonia and methylglyoxal in the intestinal tract of mice, suggesting a potential role in metabolic health (Zhang et al., 2020).
Energy Metabolism
Kudo et al. (2015) found that a single oral administration of theaflavins increased energy expenditure and the expression of metabolic genes in mice, pointing to potential benefits in metabolic disorders (Kudo et al., 2015).
Anti-Inflammatory and STAT-1 Modulation
Cai et al. (2006) demonstrated that theaflavin reduced cerebral ischemia injury in rats through anti-inflammatory effects and modulation of STAT-1, a signaling protein (Cai et al., 2006).
Lung Tumorigenesis Inhibition
Yang et al. (1997) explored the inhibitory effects of theaflavins on lung tumorigenesis, finding significant reductions in tumor proliferation and volume, suggesting anti-carcinogenic properties (Yang et al., 1997).
Antinociceptive and Anti-inflammatory Effects
Ojewole (2005) investigated the antinociceptive and anti-inflammatory effects of Bryophyllum pinnatum, which contains theaflavins, indicating their potential in pain and inflammation management (Ojewole, 2005).
特性
IUPAC Name |
4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAXNNVXIBDEMV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42457-53-4 (Parent) | |
| Record name | Pinaflavol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
380.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daspei | |
CAS RN |
3785-01-1 | |
| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinaflavol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2-[p-(dimethylamino)styryl]ethylpyridinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



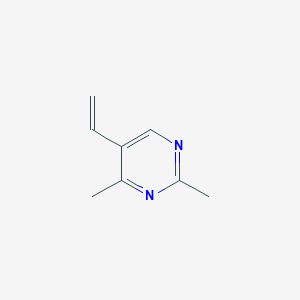
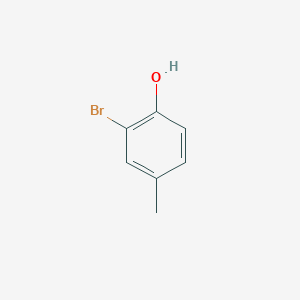
![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)
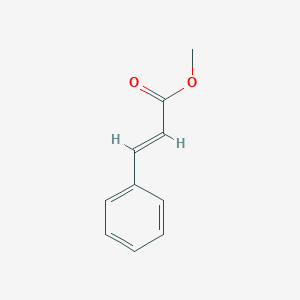
![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)
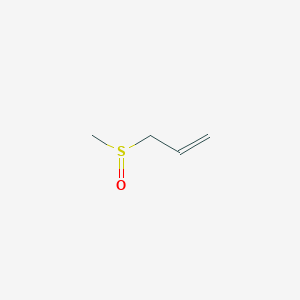
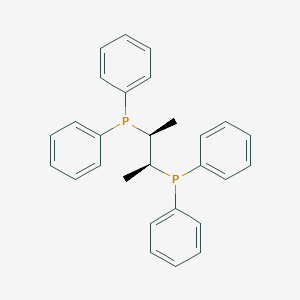
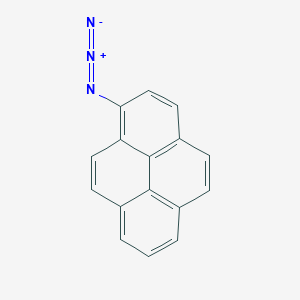
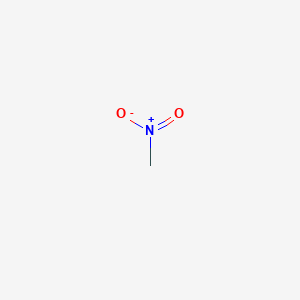
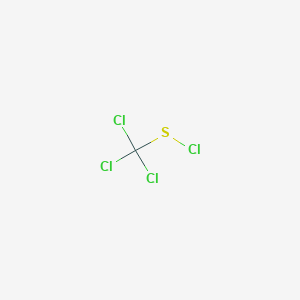
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)
